molecular formula C16H29N3O2 B7461682 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide

2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide

Cat. No. B7461682
M. Wt: 295.42 g/mol
InChI Key: XVEMHSPMHOYPNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide, also known as ADMA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the enzyme dimethylarginine dimethylaminohydrolase (DDAH), which regulates the metabolism of endogenous nitric oxide synthase (NOS) inhibitors.

Scientific Research Applications

2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, anti-atherosclerotic, and anti-tumor effects in preclinical studies. This compound has also been investigated for its potential role in the treatment of cardiovascular diseases, such as hypertension, heart failure, and atherosclerosis.

Mechanism of Action

2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide acts as a potent and selective inhibitor of DDAH, which regulates the metabolism of endogenous NOS inhibitors. By inhibiting DDAH, this compound increases the levels of endogenous NOS inhibitors, resulting in decreased nitric oxide (NO) production. The decreased NO production leads to reduced vasodilation, increased vascular resistance, and increased blood pressure. This compound also inhibits the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease NO production, increase vascular resistance, and increase blood pressure. This compound has also been shown to reduce the expression of pro-inflammatory cytokines and adhesion molecules, resulting in decreased inflammation. In addition, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis.

Advantages and Limitations for Lab Experiments

2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly selective for DDAH, which makes it an ideal tool for investigating the role of DDAH in various disease conditions. However, this compound also has limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. In addition, its potency can vary depending on the source of DDAH used in the assay.

Future Directions

There are several future directions for 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide research. One direction is to investigate the potential therapeutic applications of this compound in various disease conditions, such as cardiovascular diseases and cancer. Another direction is to investigate the role of DDAH in various disease conditions and to develop new inhibitors of DDAH. Finally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, as well as its potential side effects.

Synthesis Methods

The synthesis of 2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide involves the reaction of 2,3-dimethylcyclohexanone with piperazine and acetic anhydride, followed by the addition of N-chlorosuccinimide and sodium acetate. The resulting product is then purified by column chromatography to obtain pure this compound.

properties

IUPAC Name

2-(4-acetylpiperazin-1-yl)-N-(2,3-dimethylcyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O2/c1-12-5-4-6-15(13(12)2)17-16(21)11-18-7-9-19(10-8-18)14(3)20/h12-13,15H,4-11H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEMHSPMHOYPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)NC(=O)CN2CCN(CC2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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